Naphthalene-2,7-dithiol

Overview

Description

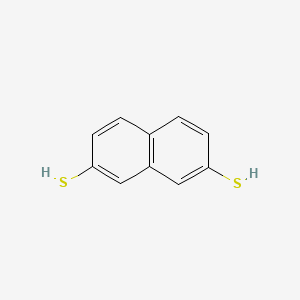

Naphthalene-2,7-dithiol, also known as 2,7-Dimercaptonaphthalene, is a chemical compound with the molecular formula C10H8S2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by sulfur atoms .

Synthesis Analysis

The synthesis of naphthalene-2,7-dithiol derivatives has been reported in several studies. For instance, one study described the synthesis of three different epoxy compounds based on naphthalene-2,7-dithiol (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and their cross-linking by triethylenetetramine (TETA) . Another study presented the synthesis and characterization of new methacrylic derivatives of naphthalene-2,7-dithiol .Molecular Structure Analysis

The molecular structure of naphthalene-2,7-dithiol consists of a naphthalene core with two sulfur atoms replacing two hydrogen atoms . The molecular weight is 192.301 Da .Chemical Reactions Analysis

While specific chemical reactions involving naphthalene-2,7-dithiol are not detailed in the search results, it is known that this compound can be used in the synthesis of various derivatives, such as epoxy resins and methacrylic derivatives .Physical And Chemical Properties Analysis

Naphthalene-2,7-dithiol has a molecular weight of 192.301 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Organic Electronics and Thin-Film Transistors

Naphthalene derivatives, including those incorporating 2,7-dithiol, have been explored for their potential in organic electronics, particularly in the development of organic thin-film transistors (OTFTs). Core-expanded naphthalene diimides fused with sulfur heterocycles, for example, have shown promising electron mobility in air-stable, solution-processed OTFTs. These materials offer a blend of good solubility and electronic properties, making them suitable for electronic applications (Hu et al., 2011).

Synthetic Mimics for Biological Systems

Compounds based on peri-substituted naphthalene and phenanthrene dichalcogenides, including those related to naphthalene-2,7-dithiol, have been synthesized as mimics for the [FeFe]-hydrogenase enzymes. These complexes offer insights into the redox chemistry of hydrogen and may find applications in catalysis and renewable energy technologies (Figliola et al., 2014).

Coordination Chemistry and Material Science

Naphthalene-2,7-dithiol derivatives have been employed in coordination chemistry to create complexes with unique properties. These complexes have potential applications in material science, catalysis, and as ligands for the synthesis of novel materials. For example, bis(cyclopentadienyl)titanium complexes of naphthalene-1,8-dithiolates and related ligands have been studied for their unique structural properties and potential applications (Aucott et al., 2005).

Photophysical Properties and Sensing Applications

The photophysical properties of naphthalene diimides, including core-substituted derivatives, have been extensively studied for their potential in sensing applications, supramolecular chemistry, and as materials for organic electronics. These compounds can serve as sensors, host-guest complexes for molecular switching devices, and components in organic photovoltaic cells, demonstrating the versatility of naphthalene-2,7-dithiol derivatives in advanced material applications (Kobaisi et al., 2016).

DNA Intercalation and Bioapplications

Naphthalene diimide derivatives have also been explored for their intercalation properties with DNA, offering potential applications in medicinal chemistry and bioanalytics. For instance, naphthalene diimide having dithiolane moieties has been used to bind to double-stranded DNA through threading intercalation, enabling the selective immobilization of DNA on gold surfaces. This property is instrumental in developing biosensors and DNA-based devices (Sato et al., 2010).

Safety And Hazards

While specific safety data for naphthalene-2,7-dithiol was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Naphthalene-2,7-dithiol and its derivatives have potential applications in various fields. For instance, naphthalene dithiol has been used as an additive to reduce trap-assisted recombination and improve the outdoor operational stability of organic solar cells . This suggests that naphthalene-2,7-dithiol and its derivatives could have promising future applications in the field of sustainable energy.

properties

IUPAC Name |

naphthalene-2,7-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVVGTZMFIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538780 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2,7-dithiol | |

CAS RN |

71977-56-5 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

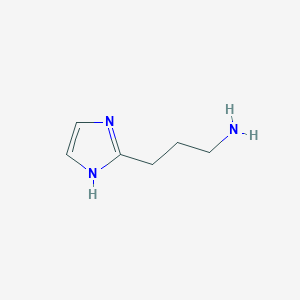

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)